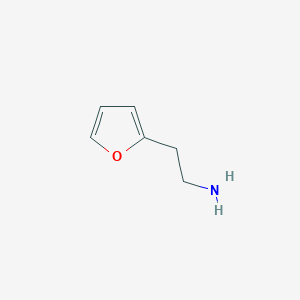

2-Furan-2-yl-ethylamine

Overview

Description

2-Furan-2-yl-ethylamine is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furan-2-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-furaldehyde under acidic conditions. The reaction typically proceeds as follows:

Step 1: Ethylamine reacts with 2-furaldehyde in the presence of an acid catalyst to form an imine intermediate.

Step 2: The imine intermediate undergoes reduction, often using a reducing agent such as sodium borohydride, to yield this compound[][1].

Chemical Reactions Analysis

Types of Reactions: 2-Furan-2-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used in substitution reactions[][1].

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted furan compounds[][1].

Scientific Research Applications

2-Furan-2-yl-ethylamine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][1].

Comparison with Similar Compounds

- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

- 1-Furan-2-yl-ethylamine

- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Biological Activity

2-Furan-2-yl-ethylamine is an organic compound characterized by a furan ring substituted with an ethylamine group. Its unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activities, synthesis methods, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 113.14 g/mol

- Structure : Contains a five-membered aromatic heterocycle (furan) and a primary amine (ethylamine) which enhances its reactivity.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A derivative of this compound demonstrated an IC value of 62.37 µg/mL against HeLa cells, indicating its potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC Value (µg/mL) | Notes |

|---|---|---|

| HeLa | 62.37 | Significant cytotoxicity observed |

| HepG2 | Not specified | Further studies needed |

Antimicrobial Properties

This compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as an antibacterial agent in therapeutic applications.

The biological activity of this compound is likely due to its interactions with cellular receptors and enzymes. For instance, studies have indicated that derivatives can inhibit specific enzymes involved in cancer progression and microbial growth. The precise mechanisms, however, require further investigation to elucidate how these interactions translate to therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Using furan derivatives and ethylamine.

- Condensation Reactions : Involving furan and amine precursors under controlled conditions.

These methods allow for optimization of yield and purity, essential for pharmaceutical applications.

Structure-Activity Relationship (SAR)

The presence of the ethylamine group is critical in enhancing the biological activity of this compound compared to other furan derivatives. The following compounds share structural similarities and have been evaluated for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Furan-2-yl)ethanamine | CHNO | Similar structure; studied for biological effects |

| 2-Methylfuran | CHO | Lacks amine functionality; studied for fuel properties |

| Furan-2-carboxylic acid | CHO | Contains carboxylic acid; used in organic syntheses |

Case Studies

Recent studies have highlighted the potential of compounds related to this compound in inhibiting specific enzymes associated with disease processes:

-

Tyrosinase Inhibition : Derivatives have shown significant inhibitory activity against mushroom tyrosinase, with IC values as low as 0.0433 µM , indicating potential applications in skin-related therapies.

- Enzyme Kinetics : The inhibition type was determined to be mixed, suggesting complex interactions with the enzyme's active site.

- Antiviral Activity : Research has explored related compounds as inhibitors of viral proteases such as SARS-CoV-2 Mpro, demonstrating promising IC values around 1.57 µM .

Properties

IUPAC Name |

2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360632 | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-46-6 | |

| Record name | 2-Furanethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.